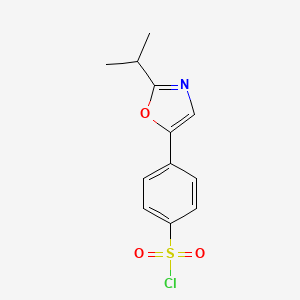

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride

Description

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) at the 1-position and a 2-isopropyloxazol-5-yl moiety at the 4-position. Sulfonyl chlorides are pivotal intermediates in organic synthesis, widely used to prepare sulfonamides, sulfonate esters, and other functionalized compounds.

Properties

IUPAC Name |

4-(2-propan-2-yl-1,3-oxazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S/c1-8(2)12-14-7-11(17-12)9-3-5-10(6-4-9)18(13,15)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTAZWBOTHMWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride involves several steps. One common method includes the reaction of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The following data table summarizes key structural and commercial analogs of sulfonyl chlorides, derived from (Enamine Ltd. Building Blocks Catalogue) and (Kanto Reagents Catalog) . These compounds share the benzene-sulfonyl chloride core but differ in substituent groups, enabling a comparative analysis of electronic, steric, and functional properties.

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) and chloro (-Cl) substituents in 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride and 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride enhance electrophilicity at the sulfonyl chloride group, accelerating nucleophilic substitution reactions .

Steric Hindrance :

- The 2-isopropyloxazol group in the target compound introduces significant steric bulk, which could hinder hydrolysis or undesired side reactions. This contrasts with the smaller -CF₃ or -Cl substituents in analogs, which offer minimal steric protection .

Stability and Reactivity

Hydrolytic Stability :

- Sulfonyl chlorides with electron-withdrawing groups (e.g., -CF₃) are typically more reactive but less stable under humid conditions. The target compound’s isopropyloxazol group may improve stability by sterically shielding the -SO₂Cl group.

- 2-(Methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride (, Entry 7) combines -CF₃ with a methoxymethoxy group, balancing reactivity and stability through mixed electronic effects.

Synthetic Utility :

- The trifluoromethyl-substituted analogs (e.g., CAS 175205-54-6) are commercially prevalent due to their utility in agrochemicals and pharmaceuticals .

- The target compound’s oxazole moiety may enable applications in medicinal chemistry, where heterocycles are often leveraged for target binding or metabolic stability.

Commercial and Industrial Relevance

- Cost and Availability :

- 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is priced at ¥4,900/g (), reflecting demand for fluorinated intermediates. The target compound’s niche substituent may limit commercial availability but enhance specificity in custom syntheses.

- 4-(3-Methyloxetan-3-yl)benzene-1-sulfonyl chloride (CAS 944453-80-9) highlights the growing interest in strained ethers for drug discovery, though its molecular weight and polarity differ significantly from the target .

Biological Activity

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on available literature.

- Molecular Formula: C₉H₁₁ClN₂O₃S

- Molecular Weight: 234.70 g/mol

- CAS Number: 98995-40-5

Synthesis

The synthesis of sulfonyl chlorides typically involves the reaction of a sulfonic acid with thionyl chloride or phosphorus pentachloride. For 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride, the process includes:

- Formation of the isopropyloxazole moiety.

- Substitution reactions to attach the sulfonyl chloride group.

Antiviral Properties

Research indicates that derivatives of sulfonyl chlorides exhibit antiviral activities, particularly against HIV. For instance, compounds with similar structures have shown promising results in inhibiting HIV replication by targeting the capsid protein (CA) and interfering with viral assembly and release processes .

Table 1: Antiviral Activity Comparison

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride | TBD | Inhibits capsid assembly and viral release |

| PF-74 | 200 | Stabilizes CA, reducing virion production |

| Compound 11l | 31 | Dual-stage inhibition, enhances capsid assembly |

The biological activity of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride may involve:

- Inhibition of Viral Assembly: Similar compounds have been shown to disrupt the assembly of HIV capsids, leading to reduced viral load.

- Targeting Cellular Pathways: The compound may modulate pathways related to apoptosis and immune response, potentially enhancing antiviral efficacy .

Case Studies

A study conducted on phenylalanine derivatives with benzenesulfonamide terminal moieties demonstrated that structural modifications can significantly enhance antiviral potency. The research emphasized structure-activity relationships (SARs), indicating that subtle changes in molecular structure can lead to substantial differences in biological activity .

Case Study Example:

In one experiment, a series of sulfonamide derivatives were synthesized and tested for their ability to inhibit HIV replication in TZM-bl cells. The most potent derivative exhibited an EC50 value significantly lower than that of existing treatments, indicating a promising lead for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.